molecular formula C20H25NO2 B12557321 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol CAS No. 142779-81-5

4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol

Katalognummer: B12557321
CAS-Nummer: 142779-81-5
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: UXGYMSBWBKNAQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1,2-diol group and an aminoethyl chain linked to a phenylcyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol typically involves multiple steps, starting with the preparation of the benzene-1,2-diol core. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with hydroxyl groups. The aminoethyl chain can be introduced via nucleophilic substitution reactions, followed by the attachment of the phenylcyclohexyl group through reductive amination or similar methods .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring or the aminoethyl chain .

Wissenschaftliche Forschungsanwendungen

4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and eliciting a response. The exact pathways and targets depend on the context of its use, such as in biochemical assays or drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol is unique due to the presence of the phenylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Eigenschaften

CAS-Nummer

142779-81-5

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

4-[2-[(1-phenylcyclohexyl)amino]ethyl]benzene-1,2-diol

InChI

InChI=1S/C20H25NO2/c22-18-10-9-16(15-19(18)23)11-14-21-20(12-5-2-6-13-20)17-7-3-1-4-8-17/h1,3-4,7-10,15,21-23H,2,5-6,11-14H2

InChI-Schlüssel

UXGYMSBWBKNAQP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCC3=CC(=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.